CPPHA is a synthetic, small molecule discovered through structure-activity relationship studies of selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It is classified as a PAM due to its ability to amplify the signaling of mGluR5 when an agonist is bound to the receptor. CPPHA is a valuable tool in scientific research for studying the complex mechanisms of mGluR5 signaling and exploring potential therapeutic applications targeting this receptor [].
CPPHA acts as a positive allosteric modulator of mGluR5 by binding to a novel allosteric site, distinct from the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site [, , ]. This binding enhances the receptor's response to agonists, leading to increased signaling downstream of mGluR5. Importantly, CPPHA's mechanism of action exhibits "stimulus bias," meaning it can differentially modulate various signaling pathways downstream of mGluR5 [].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2